Ethyl 2-(2-aminophenyl)acetate hydrochloride

Description

BenchChem offers high-quality Ethyl 2-(2-aminophenyl)acetate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(2-aminophenyl)acetate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(2-aminophenyl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-2-13-10(12)7-8-5-3-4-6-9(8)11;/h3-6H,2,7,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QITKMRXHUSYVSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=CC=C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30420878 | |

| Record name | Ethyl (2-aminophenyl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61-88-1 | |

| Record name | Ethyl (2-aminophenyl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(2-aminophenyl)acetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 2-(2-aminophenyl)acetate hydrochloride: Synthesis, Properties, and Applications

An In-Depth Technical Guide to Ethyl 2-(2-aminophenyl)acetate hydrochloride

Introduction

Ethyl 2-(2-aminophenyl)acetate hydrochloride is a valuable chemical intermediate, primarily utilized in the synthesis of various heterocyclic compounds, particularly in the pharmaceutical and medicinal chemistry sectors. Its bifunctional nature, possessing both a reactive aniline moiety and an ethyl ester group, makes it a versatile building block for constructing more complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a plausible synthetic route with mechanistic considerations, key applications, and essential safety protocols. The information is curated for researchers, chemists, and professionals in drug discovery and development, offering both foundational knowledge and practical insights.

Compound Identification and Physicochemical Properties

Correctly identifying a chemical is the bedrock of any scientific endeavor. Ethyl 2-(2-aminophenyl)acetate hydrochloride is registered under CAS Number 61-88-1 .[1][2] This identifier is crucial for accurate documentation and procurement. The compound is also known by several synonyms, including ethyl (2-aminophenyl)acetate hydrochloride and (2-amino-phenyl)-acetic acid ethyl ester HCl.[3]

The hydrochloride salt form enhances the compound's stability and simplifies handling compared to its free base, which is prone to oxidation. Key physicochemical properties are summarized in the table below.

Table 1: Physicochemical Properties of Ethyl 2-(2-aminophenyl)acetate hydrochloride

| Property | Value | Source(s) |

| CAS Number | 61-88-1 | [1][3] |

| Molecular Formula | C₁₀H₁₄ClNO₂ | [1][3] |

| Molecular Weight | 215.68 g/mol | [1][3] |

| Appearance | Solid / Crystalline Powder | [4] |

| Boiling Point | 292.8°C at 760 mmHg (of free base) | [3] |

| Flash Point | 149.7°C (of free base) | [3] |

| Storage Temperature | 2-8°C, under inert atmosphere | [1] |

Synthesis and Mechanistic Insights

While numerous suppliers offer this reagent, understanding its synthesis is vital for process development and impurity profiling. A common and logical laboratory-scale approach involves a two-step process starting from ethyl 2-(2-nitrophenyl)acetate.

Step 1: Synthesis of Ethyl 2-(2-nitrophenyl)acetate The synthesis begins with the esterification of 2-nitrophenylacetic acid with ethanol under acidic catalysis (e.g., sulfuric acid) or via other standard esterification methods like the Fischer-Speier esterification.

Step 2: Reduction of the Nitro Group and Salt Formation The nitro group of ethyl 2-(2-nitrophenyl)acetate is then reduced to the corresponding amine. A variety of reducing agents can accomplish this transformation. Common methods include:

-

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) with a hydrogen source. This method is clean and efficient but requires specialized pressure equipment.

-

Metal-Acid Reduction: A classic method using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, such as hydrochloric acid (HCl).

The use of iron powder with ammonium chloride in an ethanol/water mixture is a cost-effective and safer alternative often employed for this type of reduction.[5] The iron acts as the electron donor, and the in-situ generated acid facilitates the reduction. Following the reduction, the resulting free amine (ethyl 2-(2-aminophenyl)acetate) is typically not isolated. Instead, the reaction mixture is worked up with hydrochloric acid to precipitate the stable hydrochloride salt.

From a mechanistic standpoint, the choice of an iron-based reduction is favored in many laboratory settings for its cost-effectiveness and milder conditions compared to high-pressure catalytic hydrogenation. This method avoids the use of flammable hydrogen gas and expensive noble metal catalysts.

Below is a diagram illustrating this common synthetic workflow.

Caption: Plausible synthetic workflow for Ethyl 2-(2-aminophenyl)acetate hydrochloride.

Applications in Research and Drug Development

The true value of Ethyl 2-(2-aminophenyl)acetate hydrochloride lies in its versatility as a synthetic precursor. Its structure is primed for cyclization reactions to form various heterocyclic systems.

Key Application: Synthesis of Benzodiazepines

One of the most significant applications of this compound is in the synthesis of the benzodiazepine core structure.[1] Benzodiazepines are a major class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties.[6] The synthesis often involves the reaction of the aniline amine group with another reagent to form an amide, followed by an intramolecular cyclization. For example, acylation of the amine followed by deprotection of the ester and subsequent cyclization can lead to 1,4-benzodiazepine-2,5-diones.

The general pathway is depicted below.

Caption: Role as a precursor in the generalized synthesis of benzodiazepine derivatives.

Beyond benzodiazepines, this intermediate is used in the creation of other heterocycles like quinolines and indoles, which are prevalent scaffolds in medicinal chemistry.[7] Its utility makes it a staple in building-block libraries for high-throughput synthesis and drug discovery campaigns.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of Ethyl 2-(2-aminophenyl)acetate hydrochloride is paramount for ensuring personnel safety. The compound is classified with several hazards according to the Globally Harmonized System (GHS).[8]

Table 2: GHS Hazard Information

| Hazard Code | Description | Pictogram |

| H302 | Harmful if swallowed | GHS07 (Exclamation Mark) |

| H315 | Causes skin irritation | GHS07 (Exclamation Mark) |

| H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) |

| H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) |

| Source: PubChem[8] |

Experimental Protocol for Safe Handling

-

Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust or powder.[3]

-

Personal Protective Equipment (PPE) :

-

Eye Protection : Wear chemical safety goggles or a face shield conforming to EN166 or equivalent standards.[9]

-

Hand Protection : Wear appropriate chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.

-

Body Protection : Wear a laboratory coat. Ensure clothing fully covers the skin.[10]

-

-

Handling Procedures :

-

Avoid formation of dust and aerosols.[3]

-

Use non-sparking tools for transfer.

-

Weigh the required amount in a contained environment (e.g., weighing station inside the fume hood).

-

Keep the container tightly closed when not in use.

-

-

First Aid Measures :

-

In case of eye contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[9]

-

In case of skin contact : Wash off immediately with soap and plenty of water. If skin irritation persists, call a physician.

-

If inhaled : Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[10]

-

If swallowed : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

-

Storage

For long-term stability, the compound should be stored in a tightly sealed container in a refrigerator at 2-8°C .[1] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent gradual degradation from air and moisture.

Conclusion

Ethyl 2-(2-aminophenyl)acetate hydrochloride is a foundational building block in synthetic organic and medicinal chemistry. Its well-defined properties, straightforward synthetic accessibility, and proven utility—especially in the construction of pharmacologically relevant benzodiazepine scaffolds—solidify its importance. Adherence to rigorous safety and handling protocols is essential for its use in a research and development setting. This guide serves as a technical resource to empower scientists to utilize this versatile compound effectively and safely in their synthetic endeavors.

References

-

MySkinRecipes. (n.d.). Ethyl 2-(2-aminophenyl)acetate hydrochloride. Retrieved January 21, 2026, from [Link]

-

PubChem. (2026, January 10). Ethyl 2-(2-aminophenyl)acetate. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

PubChem. (2025, September 27). Ethyl 2-(2-aminophenyl)acetate;chloride. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

- Google Patents. (n.d.). WO2014132270A2 - Process for the preparation of 2-(2-aminothiazol-4-yl)-n-[4-(2-{[(2r)-2-hydroxy-2-phenyl ethyl]amino}ethyl)phenyl]acetamide monohydrochloride, its intermediates and polymorph thereof.

-

MDPI. (2021). Palladium-Catalyzed Benzodiazepines Synthesis. Retrieved January 21, 2026, from [Link]

-

Kamal, A., et al. (2011). An Update on the Synthesis of Pyrrolo[3][8]benzodiazepines. PMC - PubMed Central. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 2-(3-aminophenyl)acetate. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

PubChemLite. (n.d.). Ethyl 2-(2-aminophenyl)acetate (C10H13NO2). Retrieved January 21, 2026, from [Link]

-

MDPI. (2020). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Retrieved January 21, 2026, from [Link]

-

O'Brien, C. J., et al. (2017). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. PMC - PubMed Central. Retrieved January 21, 2026, from [Link]

-

Nowacki, M., & Gloc, M. (2024). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. ResearchGate. Retrieved January 21, 2026, from [Link]

-

Royal Society of Chemistry. (2022). Synthesis of benzodiazepine-containing polyheterocyclic compounds via C–H bond activation-initiated formal [5 + 2] annulation. Organic Chemistry Frontiers. Retrieved January 21, 2026, from [Link]

Sources

- 1. Ethyl 2-(2-aminophenyl)acetate hydrochloride [myskinrecipes.com]

- 2. 61-88-1|Ethyl 2-(2-aminophenyl)acetate hydrochloride|BLD Pharm [bldpharm.com]

- 3. echemi.com [echemi.com]

- 4. Methyl (2S)-2-(2-chlorophenyl)-2-((2-(thiophen-2-YL)ethyl)amino)acetate hydrochloride (Couple amine HCL) Online | Methyl (2S)-2-(2-chlorophenyl)-2-((2-(thiophen-2-YL)ethyl)amino)acetate hydrochloride (Couple amine HCL) Manufacturer and Suppliers [scimplify.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ethyl 2-(2-aminophenyl)acetate | C10H13NO2 | CID 5743383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. merckmillipore.com [merckmillipore.com]

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 2-(2-aminophenyl)acetate Hydrochloride

This document provides a comprehensive technical overview of Ethyl 2-(2-aminophenyl)acetate hydrochloride, a key intermediate in synthetic organic chemistry and drug discovery. Designed for researchers, scientists, and professionals in drug development, this guide moves beyond a simple data sheet to offer practical insights into the compound's properties, characterization, and handling. The structure of this guide is designed to logically present the core scientific information, from fundamental identity to practical application and safety.

Section 1: Chemical Identity and Molecular Structure

Ethyl 2-(2-aminophenyl)acetate hydrochloride is the salt form of the corresponding free amine, which enhances its stability and modulates its solubility profile, making it a convenient form for storage and handling in a laboratory setting. The protonation of the primary amine group on the aniline moiety is a critical feature, influencing the compound's reactivity and physical characteristics.

| Identifier | Value | Source |

| IUPAC Name | ethyl 2-(2-aminophenyl)acetate;hydrochloride | [1] |

| CAS Number | 61-88-1 | [2] |

| Molecular Formula | C₁₀H₁₄ClNO₂ | [3][4] |

| Molecular Weight | 215.68 g/mol | [3][4] |

| Synonyms | ETHYL 2-AMINOPHENYLACETATE HYDROCHLORIDE, (2-AMINO-PHENYL)-ACETIC ACID ETHYL ESTER HCL | [3][4] |

| InChI Key | QITKMRXHUSYVSD-UHFFFAOYSA-N | [3] |

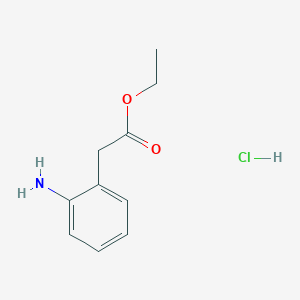

The molecular structure, depicted below, consists of an ethyl ester of an acetic acid derivative attached to a benzene ring at the ortho position relative to a protonated amino group, with a chloride anion serving as the counter-ion.

Caption: Molecular structure of Ethyl 2-(2-aminophenyl)acetate hydrochloride.

Section 2: Physical Properties

The physical state and solubility are paramount for designing experimental conditions, from reaction setups to formulation and purification. As an ionic salt, its properties differ significantly from its free amine base.

| Property | Value / Description | Source / Rationale |

| Appearance | Expected to be a solid, crystalline powder. | |

| Boiling Point | 292.8°C at 760 mmHg (for the free base). The hydrochloride salt will likely decompose upon strong heating rather than boil. | [3] |

| Storage Temperature | 2-8°C, under an inert atmosphere. | [2][4] |

| Solubility | Expected to be soluble in polar protic solvents (e.g., water, methanol, ethanol) and have limited solubility in nonpolar organic solvents (e.g., hexanes, diethyl ether). | Based on its ionic salt structure. |

Expert Insight: Melting Point vs. Decomposition

While a boiling point is cited for the parent amine, it is crucial for the researcher to understand that hydrochloride salts typically do not have a true boiling point. Instead, they undergo thermal decomposition at elevated temperatures. The melting point is a more relevant characteristic. An accurate melting range, determined via Differential Scanning Calorimetry (DSC), provides not only the phase transition temperature but also an indication of purity. A sharp, well-defined endotherm suggests high purity, whereas a broad peak often indicates the presence of impurities.

Protocol 2.1: Determination of Melting Point and Purity by Differential Scanning Calorimetry (DSC)

Objective: To accurately determine the melting point and assess the purity of Ethyl 2-(2-aminophenyl)acetate hydrochloride.

Causality: DSC is chosen over a traditional melting point apparatus because it provides quantitative data on the energy required to cause the phase transition (enthalpy of fusion) and reveals the profile of the melt, which is indicative of purity.

Methodology:

-

Sample Preparation: Accurately weigh 1-3 mg of the compound into a standard aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25°C.

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected melting point (e.g., 250°C).

-

Use a nitrogen purge gas (50 mL/min) to maintain an inert atmosphere and prevent oxidative degradation.

-

-

Data Analysis: Analyze the resulting thermogram. The onset of the endothermic peak is typically reported as the melting point. The peak area can be integrated to determine the enthalpy of fusion.

Section 3: Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is the bedrock of chemical research. A combination of spectroscopic techniques is required for full characterization.

Expected Spectral Features:

-

¹H NMR:

-

Ethyl Group: A triplet (3H) around 1.2-1.3 ppm (from the -CH₃) and a quartet (2H) around 4.1-4.2 ppm (from the -OCH₂-).[5]

-

Methylene Bridge: A singlet (2H, -CH₂-Ph) whose chemical shift will be influenced by the adjacent aromatic ring.

-

Aromatic Protons: A complex multiplet pattern (4H) in the aromatic region (approx. 7.0-7.5 ppm).

-

Ammonium Protons: A broad singlet (3H, -NH₃⁺) that may be exchangeable with D₂O. Its chemical shift can be highly variable depending on the solvent and concentration.

-

-

¹³C NMR: Distinct signals for the ethyl ester carbons, the methylene bridge carbon, and the six aromatic carbons (four of which will be unique due to the substitution pattern). The carbonyl carbon of the ester will appear significantly downfield (~170 ppm).

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: A broad and strong band in the 2800-3200 cm⁻¹ region, characteristic of an ammonium salt.

-

C=O Stretch: A strong, sharp absorption around 1730-1750 cm⁻¹ for the ester carbonyl.

-

Aromatic C-H and C=C: Bends and stretches in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

-

-

Mass Spectrometry (MS):

-

In Electrospray Ionization (ESI) positive mode, the expected base peak would correspond to the free amine cation [C₁₀H₁₃NO₂ + H]⁺, with a mass-to-charge ratio (m/z) of approximately 180.10.

-

High-Resolution Mass Spectrometry (HRMS) is essential to confirm the elemental composition to within a few parts per million, providing definitive evidence of the chemical formula.

-

Workflow for Analytical Characterization

The following workflow ensures a comprehensive and validated characterization of any new batch of the compound.

Caption: A self-validating workflow for the analytical characterization of the compound.

Section 4: Chemical Properties and Reactivity

Understanding the reactivity of Ethyl 2-(2-aminophenyl)acetate hydrochloride is key to its successful application as a synthetic intermediate. The molecule possesses three primary sites of reactivity.

-

The Ammonium Group (-NH₃⁺): This is the most prominent functional group in the salt. It is acidic and will readily deprotonate in the presence of a mild base (e.g., NaHCO₃, Et₃N) to yield the free primary amine. This unmasking of the nucleophilic amine is the first step in many synthetic transformations, such as amide bond formation, alkylation, or reductive amination.

-

The Ester Group (-COOEt): The ethyl ester is susceptible to hydrolysis under either acidic or basic conditions to yield 2-(2-aminophenyl)acetic acid. It can also undergo transesterification in the presence of another alcohol and a suitable catalyst. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol.

-

The Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution. The directing effects of the two substituents (-NH₂ and -CH₂COOEt, after deprotonation) must be considered. The amino group is a powerful activating, ortho-, para-director, while the alkyl acetate group is a weakly deactivating, ortho-, para-director. The overall outcome will depend on the specific reaction conditions.

Caption: Key reactivity pathways for Ethyl 2-(2-aminophenyl)acetate hydrochloride.

Section 5: Synthesis and Purification

A common and reliable route to this compound involves the reduction of a readily available nitro-precursor, followed by salt formation.

Protocol 5.1: General Synthesis via Nitro-Group Reduction

Objective: To prepare Ethyl 2-(2-aminophenyl)acetate hydrochloride from Ethyl 2-(2-nitrophenyl)acetate.

Causality: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups without affecting the ester functionality. The use of palladium on carbon (Pd/C) is a standard, high-yielding choice for this transformation.[6] Subsequent treatment with HCl in a non-aqueous solvent like diethyl ether or ethanol provides the desired hydrochloride salt directly as a precipitate.

Methodology:

-

Reduction:

-

Dissolve Ethyl 2-(2-nitrophenyl)acetate (1.0 eq) in a suitable solvent (e.g., ethanol or ethyl acetate).

-

Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10 mol%).

-

Place the reaction mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

-

Workup:

-

Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air.

-

Rinse the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude free amine as an oil.

-

-

Salt Formation:

-

Dissolve the crude amine in anhydrous diethyl ether.

-

Slowly add a solution of HCl in diethyl ether (or bubble HCl gas through the solution) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

-

Purification:

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold, anhydrous diethyl ether to remove any non-polar impurities.

-

Dry the product under vacuum to yield pure Ethyl 2-(2-aminophenyl)acetate hydrochloride.

-

Section 6: Handling, Storage, and Safety

Proper handling and storage are critical to maintain the integrity of the compound and ensure laboratory safety.

-

Safety: The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[7]

-

GHS Pictogram: GHS07 (Exclamation mark)

-

Hazard Statements: H302, H315, H319, H335

-

Precautionary Measures: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.[3]

-

-

Storage: To ensure long-term stability and prevent degradation (primarily ester hydrolysis from atmospheric moisture), the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). Refrigeration at 2-8°C is recommended.[2][4]

Conclusion

Ethyl 2-(2-aminophenyl)acetate hydrochloride is a versatile and valuable building block for chemical synthesis. Its properties are dominated by the interplay between the protonated amine, the ester functional group, and the aromatic ring. A thorough understanding of its physical characteristics, spectroscopic signature, and chemical reactivity, as outlined in this guide, is essential for its effective use in research and development. The protocols and workflows presented here provide a framework for ensuring the quality, consistency, and safe handling of this important chemical intermediate.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 5743383, Ethyl 2-(2-aminophenyl)acetate. PubChem. Retrieved January 21, 2026, from [Link].

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 169410064, Ethyl 2-(2-aminophenyl)acetate;chloride. PubChem. Retrieved January 21, 2026, from [Link].

-

The Royal Society of Chemistry (n.d.). Supplementary Information. Retrieved January 21, 2026, from [Link].

-

Al-Wahaibi, L. H., et al. (2020). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 25(23), 5729. [Link].

-

National Center for Biotechnology Information (2021). PubChem Compound Summary for CID 13042040, Ethyl 2-(3-aminophenyl)acetate. PubChem. Retrieved January 21, 2026, from [Link].

-

PubChemLite (n.d.). Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride (C11H15NO2). Retrieved January 21, 2026, from [Link].

-

PubChemLite (n.d.). Ethyl 2-(2-aminophenyl)acetate (C10H13NO2). Retrieved January 21, 2026, from [Link].

-

Molbase (n.d.). ethyl (2-aminophenyl)acetate. Retrieved January 21, 2026, from [Link].

-

Matrix Fine Chemicals (n.d.). ETHYL 2-AMINOACETATE HYDROCHLORIDE. Retrieved January 21, 2026, from [Link].

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 10081468, Ethyl 2-(2-chlorophenyl)acetate. PubChem. Retrieved January 21, 2026, from [Link].

- Google Patents (n.d.). CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate.

-

YouTube (2021). NMR spectrum of ethyl acetate. Retrieved January 21, 2026, from [Link].

-

Der Pharma Chemica (n.d.). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Retrieved January 21, 2026, from [Link].

- Google Patents (n.d.). CN105481705A - Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol.

-

ResearchGate (2020). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Retrieved January 21, 2026, from [Link].

-

Sinfoo Biotech (n.d.). ethyl 2-(4-aminophenyl)acetate hydrochloride. Retrieved January 21, 2026, from [Link].

-

ResearchGate (n.d.). Thermal decomposition of ethyl acetate. Retrieved January 21, 2026, from [Link].

-

Fisher Scientific (n.d.). ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate, Thermo Scientific. Retrieved January 21, 2026, from [Link].

Sources

- 1. Ethyl 2-(2-aminophenyl)acetate chloride | C10H13ClNO2- | CID 169410064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 61-88-1|Ethyl 2-(2-aminophenyl)acetate hydrochloride|BLD Pharm [bldpharm.com]

- 3. echemi.com [echemi.com]

- 4. chemscene.com [chemscene.com]

- 5. youtube.com [youtube.com]

- 6. CN105481705A - Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol - Google Patents [patents.google.com]

- 7. Ethyl 2-(2-aminophenyl)acetate | C10H13NO2 | CID 5743383 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Ethyl 2-(2-aminophenyl)acetate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Ethyl 2-(2-aminophenyl)acetate Hydrochloride in Pharmaceutical Development

Section 1: Hazard Identification and Classification

Understanding the potential hazards of a compound is the foundation of safe handling. Based on data submitted to the European Chemicals Agency (ECHA) for the free amine form, Ethyl 2-(2-aminophenyl)acetate, the compound is classified with the following hazards.[2][3] The hydrochloride salt is expected to share these properties, with the added considerations for a mildly acidic compound.

GHS Classification (Inferred)

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[2][3]

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[2][3]

-

Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[2][3]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[2][3]

Signal Word: Warning[3]

Hazard Pictogram:

The causality behind this classification lies in the chemical nature of the aminophenylacetate structure. The aromatic amine group can cause skin and respiratory irritation, and like many fine organic powders, it can be harmful if ingested. The ester functional group can also contribute to irritation.

Section 2: Physical and Chemical Properties

A clear understanding of the physical and chemical properties of Ethyl 2-(2-aminophenyl)acetate hydrochloride is essential for its proper handling and storage.

| Property | Value | Source |

| CAS Number | 61-88-1 | [4] |

| Molecular Formula | C10H14ClNO2 | [4] |

| Molecular Weight | 215.68 g/mol | [4] |

| Appearance | Almost white crystalline powder | [1] |

| Boiling Point | 292.8°C at 760 mmHg | [4] |

| Flash Point | 149.7°C | [4] |

| Storage Temperature | 2-8°C, under inert atmosphere | [3] |

Section 3: Safe Handling and Storage Protocols

The primary objective in handling Ethyl 2-(2-aminophenyl)acetate hydrochloride is to prevent exposure and maintain its stability.

Handling Procedures

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area.[4] For weighing and transferring, a chemical fume hood is strongly recommended to minimize inhalation of the powder.

-

Personal Protective Equipment (PPE): A comprehensive PPE strategy is non-negotiable. This is a self-validating system; proper PPE protects the user, and in turn, prevents contamination of the experiment.[5] (See Section 5 for a detailed breakdown of PPE).

-

Avoiding Dust Formation: Care should be taken to avoid the formation and dispersion of dust.[4] Use non-sparking tools for transfers.

-

Electrostatic Discharge: Take precautionary measures against static discharge, as fine organic powders can be flammable under certain conditions.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[6]

Storage Conditions

-

Container: Keep the container tightly closed and properly labeled.[7]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[3]

-

Temperature: Store in a cool, dry place, with a recommended temperature of 2-8°C.[3]

-

Incompatible Materials: Store away from strong oxidizing agents and strong bases. The hydrochloride salt will react with bases to liberate the free amine.

Section 4: Exposure Scenarios and First-Aid Measures

A rapid and informed response to an exposure is critical. The following protocols are based on the compound's GHS classification.

-

Inhalation: If dust is inhaled, move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation persists.[6]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[8]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

-

Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention and show the safety data sheet or label to the medical professional.[9]

Section 5: Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and personal protective equipment work in concert to create a robust safety barrier.

Engineering Controls

-

Primary Control: A properly functioning chemical fume hood is the primary engineering control for handling this powdered substance.

-

Ventilation: Ensure general laboratory ventilation is adequate to maintain low ambient concentrations.

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.[5]

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations where there is a higher risk of splashing or dust generation.[10]

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Given that this is a pharmaceutical intermediate, double gloving is a recommended best practice to prevent any potential permeation.[10][11] Gloves should be inspected before use and changed immediately if contaminated.

-

Body Protection: A lab coat is the minimum requirement. For larger quantities or procedures with a higher risk of dust generation, a disposable gown made of a low-permeability fabric should be worn.[10][11]

-

Respiratory Protection: If working outside of a fume hood or if dust generation is significant, a NIOSH-approved respirator (e.g., an N95 or higher) is necessary.

Experimental Protocols & Visualizations

Workflow for Safe Weighing and Transfer of Ethyl 2-(2-aminophenyl)acetate Hydrochloride

Caption: A step-by-step workflow for the safe handling of powdered Ethyl 2-(2-aminophenyl)acetate hydrochloride.

Emergency Response Protocol for a Small Spill

Caption: A flowchart for responding to a small laboratory spill of Ethyl 2-(2-aminophenyl)acetate hydrochloride.

Section 6: Accidental Release Measures

In the event of a spill, a calm and methodical response is essential to prevent exposure and environmental contamination.[12]

-

Small Spills (<5g):

-

Evacuate non-essential personnel from the immediate area.[13]

-

Ensure adequate ventilation.

-

Wearing appropriate PPE (including respiratory protection), cover the spill with an inert absorbent material such as vermiculite or sand.[12]

-

Carefully sweep the material into a suitable, labeled container for hazardous waste disposal. Avoid creating dust.

-

Clean the spill area with a damp cloth to remove any remaining residue.

-

Report the incident to the laboratory supervisor.

-

-

Large Spills (>5g):

-

Evacuate the laboratory immediately and alert others in the vicinity.[13]

-

Close the laboratory doors to confine the spill.[14]

-

Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

-

Do not attempt to clean up a large spill without specialized training and equipment.

-

Section 7: Fire-Fighting Measures

While the flash point of this compound is relatively high (149.7°C), it is still a combustible solid.[4]

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.

-

Specific Hazards from Combustion: Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.

-

Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[15]

Section 8: Toxicological and Ecological Information

-

Toxicological Information: As previously stated, this compound is considered harmful if swallowed and causes skin, eye, and respiratory irritation.[2][3] No specific LD50 or LC50 data for the hydrochloride salt is currently available. The toxicological properties have not been fully investigated.

-

Ecological Information: No specific data on the ecotoxicity of this compound is available. It is crucial to prevent its release into the environment. Do not allow it to enter drains or waterways.[15]

Section 9: Disposal Considerations

All waste generated from the handling of Ethyl 2-(2-aminophenyl)acetate hydrochloride must be treated as hazardous waste.

-

Waste Disposal: Dispose of the compound and any contaminated materials (e.g., gloves, weigh paper, absorbent materials) in a properly labeled, sealed container.

-

Regulations: Disposal must be in accordance with all applicable federal, state, and local environmental regulations. Contact your institution's EHS department for specific guidance.

Conclusion

Ethyl 2-(2-aminophenyl)acetate hydrochloride is a valuable intermediate in pharmaceutical research and development. Its safe and effective use is contingent upon a comprehensive understanding of its potential hazards and the consistent application of robust safety protocols. By adhering to the principles of hazard identification, exposure control, and emergency preparedness outlined in this guide, researchers can mitigate risks and foster a secure laboratory environment.

References

-

Penta Chemicals. (2024, July 8). Safety Data Sheet: Ethyl acetate. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid ethyl ester. Retrieved from [Link]

-

LabAlley. (2022, August 1). ethyl acetate - SAFETY DATA SHEET. Retrieved from [Link]

-

PubChem. (2026, January 10). Ethyl 2-(2-aminophenyl)acetate. Retrieved from [Link]

-

Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

-

Florida State University Emergency Management. (n.d.). Chemical Spills. Retrieved from [Link]

-

Sf-Rdf. (n.d.). Safety Guidelines for Personal Protective Equipment in Pharmaceutical Industry. Retrieved from [Link]

-

Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

-

Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

-

HCI Environmental. (2025, August 20). Emergency Response to Chemical Spills. Retrieved from [Link]

-

Respirex International. (n.d.). Pharmaceutical PPE. Retrieved from [Link]

-

ResearchGate. (2023, December 27). How can I neutralize aminehydrochlorides?. Retrieved from [Link]

-

GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

-

Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

-

ECHA. (n.d.). Ethyl acetate - Registration Dossier. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]

Sources

- 1. Hydrochloric Acid Spill Clean Up - HazChem Environmental [hazchem.com]

- 2. Ethyl 2-(2-aminophenyl)acetate | C10H13NO2 | CID 5743383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 61-88-1|Ethyl 2-(2-aminophenyl)acetate hydrochloride|BLD Pharm [bldpharm.com]

- 4. echemi.com [echemi.com]

- 5. lindstromgroup.com [lindstromgroup.com]

- 6. rcilabscan.com [rcilabscan.com]

- 7. diplomatacomercial.com [diplomatacomercial.com]

- 8. ehs.princeton.edu [ehs.princeton.edu]

- 9. pentachemicals.eu [pentachemicals.eu]

- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]

- 11. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]

- 12. Chemical Spills | Emergency Management [emergency.fsu.edu]

- 13. HCI. Emergency Spill Cleanup: What You Need to Know Fast [hcienv.com]

- 14. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]

- 15. carlroth.com:443 [carlroth.com:443]

A Technical Guide to the Potential Biological Activities of Ethyl 2-(2-aminophenyl)acetate Hydrochloride Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The Ethyl 2-(2-aminophenyl)acetate scaffold represents a promising starting point for the development of novel therapeutic agents. Its inherent structural features, including a primary aromatic amine and an ethyl acetate group, offer versatile handles for chemical modification, enabling the generation of diverse derivative libraries. This technical guide provides an in-depth exploration of the potential biological activities of Ethyl 2-(2-aminophenyl)acetate hydrochloride derivatives, focusing on their prospective applications in oncology, infectious diseases, and inflammatory disorders. Drawing upon established synthetic methodologies and the known bioactivities of structurally related compounds, this document outlines plausible synthetic routes, detailed experimental protocols for biological evaluation, and potential mechanisms of action. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this chemical class.

Introduction: The Ethyl 2-(2-aminophenyl)acetate Scaffold - A Versatile Core for Drug Discovery

Ethyl 2-(2-aminophenyl)acetate is a bifunctional organic molecule possessing a reactive primary amine on a phenyl ring, ortho to an ethyl acetate side chain[1]. This unique arrangement provides a valuable platform for medicinal chemistry, allowing for the exploration of chemical space through derivatization at the amino group. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various synthetic and biological applications.

While direct literature on the biological activities of derivatives of Ethyl 2-(2-aminophenyl)acetate hydrochloride is limited, the broader class of 2-aminophenyl derivatives and related heterocyclic systems has demonstrated significant pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties[2]. This guide will, therefore, extrapolate from these related structures to build a comprehensive overview of the potential of this specific scaffold.

A key synthetic route for creating derivatives involves the formation of Schiff bases through the condensation of the primary amine with various aldehydes. This reaction provides a straightforward method to introduce a wide range of substituents, thereby modulating the steric and electronic properties of the final compounds.

Synthetic Pathways for Derivatization

The primary amino group of Ethyl 2-(2-aminophenyl)acetate is a nucleophilic center that can readily undergo reaction with electrophiles, most notably the carbonyl group of aldehydes and ketones, to form imines, commonly known as Schiff bases.

General Synthesis of Schiff Base Derivatives

A versatile and efficient method for synthesizing a library of derivatives is the condensation reaction with a variety of substituted aromatic or heterocyclic aldehydes.

Experimental Protocol: Synthesis of Schiff Base Derivatives of Ethyl 2-(2-aminophenyl)acetate

-

Dissolution: Dissolve Ethyl 2-(2-aminophenyl)acetate hydrochloride (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Neutralization (if starting with hydrochloride salt): Add a mild base, such as triethylamine or sodium acetate (1.1 equivalents), to the solution to liberate the free amine. Stir for 15-20 minutes at room temperature.

-

Aldehyde Addition: To the stirred solution, add the desired substituted aldehyde (1 equivalent).

-

Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture to facilitate the dehydration step.

-

Reaction: Reflux the reaction mixture for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:hexane).

-

Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol. If the product does not precipitate, reduce the solvent volume under reduced pressure and induce crystallization or purify the residue using column chromatography on silica gel.

-

Characterization: Characterize the purified compounds using spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and Mass Spectrometry to confirm their structures.

This synthetic approach allows for the systematic introduction of various functional groups, which can be tailored to probe structure-activity relationships (SAR) for different biological targets.

Figure 1: General workflow for the synthesis of Schiff base derivatives.

Potential Biological Activities and Mechanisms of Action

Based on the established activities of structurally similar compounds, derivatives of Ethyl 2-(2-aminophenyl)acetate are hypothesized to possess anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

The 2-aminobenzothiazole scaffold, which shares the 2-aminophenyl moiety, is a well-known pharmacophore in anticancer drug design, with derivatives showing inhibitory activity against various kinases and other cancer-related targets[3]. It is plausible that derivatives of Ethyl 2-(2-aminophenyl)acetate could exhibit similar mechanisms.

Potential Mechanism of Action: Kinase Inhibition

Many small molecule anticancer drugs function as kinase inhibitors, blocking the signaling pathways that drive cell proliferation and survival[4][5]. Tyrosine kinases, such as VEGFR and EGFR, are common targets[3][4]. Derivatives of Ethyl 2-(2-aminophenyl)acetate could potentially bind to the ATP-binding site of these kinases, preventing phosphorylation and downstream signaling.

Figure 2: Hypothesized mechanism of kinase inhibition.

In Vitro Evaluation of Anticancer Activity

The cytotoxicity of newly synthesized derivatives can be assessed against a panel of human cancer cell lines using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability[6][7][8][9].

Experimental Protocol: MTT Cell Viability Assay

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., Doxorubicin) in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS[6][7]. Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals[8].

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

| Derivative | Cancer Cell Line | Hypothetical IC50 (µM) |

| Derivative A | MCF-7 (Breast) | 15.2 |

| Derivative B | A549 (Lung) | 8.5 |

| Derivative C | HeLa (Cervical) | 22.1 |

| Doxorubicin | MCF-7 (Breast) | 0.8 |

Table 1: Example of a data table for summarizing hypothetical anticancer activity.

Antimicrobial Activity

Thiophene and thiazole derivatives, which can be synthesized from or are structurally related to aminophenyl compounds, have shown promising antimicrobial activity[10]. A plausible mechanism of action for such compounds is the inhibition of essential bacterial enzymes, such as DNA gyrase[11].

Potential Mechanism of Action: DNA Gyrase Inhibition

DNA gyrase is a topoisomerase that is crucial for bacterial DNA replication. Inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately bacterial cell death. The planar aromatic and heterocyclic systems of the derivatives could intercalate into the DNA or bind to the enzyme itself, disrupting its function.

In Vitro Evaluation of Antimicrobial Activity

The antimicrobial efficacy of the synthesized compounds can be determined by measuring the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria using the broth microdilution method.

Experimental Protocol: Broth Microdilution for MIC Determination

-

Preparation of Bacterial Inoculum: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight. Dilute the culture to achieve a standardized inoculum of approximately 5 x 105 CFU/mL.

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

| Derivative | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) |

| Derivative D | 16 | 32 |

| Derivative E | 8 | 16 |

| Derivative F | >64 | >64 |

| Ciprofloxacin | 0.5 | 0.25 |

Table 2: Example of a data table for summarizing hypothetical antimicrobial activity.

Anti-inflammatory Activity

Various heterocyclic compounds, including those with structures similar to potential derivatives of Ethyl 2-(2-aminophenyl)acetate, have demonstrated anti-inflammatory properties[2][12]. A common mechanism for anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins.

Potential Mechanism of Action: COX Enzyme Inhibition

Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) are key enzymes in the inflammatory cascade. Inhibition of these enzymes reduces the production of prostaglandins, which are mediators of pain and inflammation. The synthesized derivatives may act as competitive or non-competitive inhibitors of these enzymes.

In Vivo Evaluation of Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a widely used and reliable method for screening the acute anti-inflammatory activity of novel compounds[13][14][15][16][17].

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.

-

Compound Administration: Administer the test compounds orally or intraperitoneally at various doses. Administer a vehicle control (e.g., saline with 0.5% Tween 80) to the control group and a standard anti-inflammatory drug (e.g., Indomethacin) to a positive control group.

-

Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat[15][16].

-

Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection[15].

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Figure 3: Workflow for the carrageenan-induced paw edema assay.

| Treatment | Dose (mg/kg) | Hypothetical % Inhibition of Edema at 3h |

| Vehicle Control | - | 0% |

| Derivative G | 25 | 25% |

| Derivative H | 25 | 45% |

| Indomethacin | 10 | 60% |

Table 3: Example of a data table for summarizing hypothetical anti-inflammatory activity.

Conclusion and Future Directions

The Ethyl 2-(2-aminophenyl)acetate hydrochloride scaffold presents a fertile ground for the discovery of novel bioactive molecules. Through straightforward synthetic modifications, such as the formation of Schiff bases, a diverse array of derivatives can be generated. Based on the established pharmacological profiles of structurally related compounds, these derivatives hold significant potential as anticancer, antimicrobial, and anti-inflammatory agents.

The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these potential biological activities. Future research should focus on the synthesis and screening of a focused library of these derivatives to establish clear structure-activity relationships. Promising lead compounds can then be subjected to more in-depth mechanistic studies to elucidate their precise molecular targets and pathways of action, ultimately paving the way for the development of new therapeutic agents.

References

-

National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. (2013-05-01) [Link]

-

ResearchGate. MTT Proliferation Assay Protocol. (2025-06-15) [Link]

-

CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025-12-24) [Link]

-

National Center for Biotechnology Information. Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. [Link]

-

Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

-

National Center for Biotechnology Information. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. [Link]

-

Creative Biolabs. Carrageenan induced Paw Edema Model. [Link]

-

National Center for Biotechnology Information. Rat paw oedema modeling and NSAIDs: Timing of effects. [Link]

-

National Center for Biotechnology Information. Synthesis, characterization, and anticancer activity of Schiff bases. [Link]

-

ResearchGate. (PDF) Synthesis, characterization, and anticancer activity of Schiff bases. (2025-12-17) [Link]

-

PubChem. Ethyl 2-(2-aminophenyl)acetate. (2026-01-10) [Link]

-

Indian Journal of Pharmaceutical Education and Research. Design, Synthesis, Antioxidant and Anticancer Activity of Novel Schiff's Bases of 2-Amino Benzothiazole. (2018-11-06) [Link]

-

ResearchGate. (PDF) SYNTHESIS AND EVALUATION OF ANTICANCER ACTIVITY OF SOME NEW SCHIFF BASES OF AMINO-THIOPHENE DERIVATIVES. (2024-05-12) [Link]

-

National Center for Biotechnology Information. Evaluation of novel compounds as anti-bacterial or anti-virulence agents. [Link]

-

Bentham Science. Synthesis, Cytoprotective and Anti-Tumor Activities of Isatin Schiff Bases. [Link]

-

Synthesis, Characterization and Antibacterial Evaluation of Novel Thiazolidine Derivatives. [Link]

-

National Center for Biotechnology Information. Synthesis and biological evaluation of novel aminoguanidine derivatives as potential antibacterial agents. (2024-11-06) [Link]

-

ResearchGate. Synthesis, Characterization, and Antimicrobial Activity of Some New Thiophene Derivatives and Crystal Structure of Ethyl [4-(2-Thienylmethylene)Aminophenoxy]Acetate | Request PDF. [Link]

-

National Center for Biotechnology Information. 2-((substituted phenyl)amino)thiazol-5-yl)acetate as Anti-inflammatory, Analgesic and Nitric Oxide Releasing Agents: Synthesis and Molecular Docking Studies. [Link]

-

MDPI. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. [Link]

-

ResearchGate. (PDF) 305 HETEROCYCLIC COMPOUNDS WITH ANTI-INFLAMMATORY PROPERTY: A MINI REVIEW. (2020-08-01) [Link]

-

A Review on Medicinally Important Heterocyclic Compounds. (2022-04-28) [Link]

-

EJPMR. heterocyclic compounds with anti-inflammatory property: a mini review. [Link]

-

National Center for Biotechnology Information. Synthesis and analgesic and anti-inflammatory activity of ethyl (6-substituted-3 (2H)-pyridazinone-2-yl)acetate derivatives. [Link]

- Google Patents.

-

National Center for Biotechnology Information. Tyrosine Kinase Inhibitors. [Link]

-

PubChem. Ethyl 2-(3-aminophenyl)acetate. [Link]

-

National Center for Biotechnology Information. Novel 2-arylbenzothiazole DNA gyrase inhibitors: Synthesis, antimicrobial evaluation, QSAR and molecular docking studies. [Link]

-

National Center for Biotechnology Information. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. (2023-05-17) [Link]

-

ResearchGate. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. (2025-10-14) [Link]

-

ResearchGate. Discovery of N -(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. (2025-08-06) [Link]

-

National Center for Biotechnology Information. 2-Aminobenzothiazoles in anticancer drug design and discovery. (2023-03-20) [Link]

- Google Patents. US8592603B2 - Synthesis of 2-(4-aminophenyl)

Sources

- 1. Ethyl 2-(2-aminophenyl)acetate | C10H13NO2 | CID 5743383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ejpmr.com [ejpmr.com]

- 3. chemscene.com [chemscene.com]

- 4. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

- 6. broadpharm.com [broadpharm.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. clyte.tech [clyte.tech]

- 10. researchgate.net [researchgate.net]

- 11. Novel 2-arylbenzothiazole DNA gyrase inhibitors: Synthesis, antimicrobial evaluation, QSAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 14. inotiv.com [inotiv.com]

- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

- 17. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Synthesis of Ethyl 2-(2-aminophenyl)acetate Hydrochloride for Pharmaceutical Research

This in-depth technical guide provides a detailed exploration of the synthesis of Ethyl 2-(2-aminophenyl)acetate hydrochloride, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just a set of instructions, but a thorough understanding of the chemical principles and practical considerations involved in this synthetic pathway.

Introduction: The Significance of Ethyl 2-(2-aminophenyl)acetate Hydrochloride

Ethyl 2-(2-aminophenyl)acetate and its hydrochloride salt are valuable building blocks in medicinal chemistry. The presence of a primary aromatic amine and an ethyl ester functionality on the same phenylacetic acid scaffold allows for diverse chemical modifications, making it a versatile precursor for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules with potential therapeutic applications. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in subsequent reactions and biological assays.

This guide will detail a reliable and well-established three-step synthetic route, commencing with the readily available 2-nitrophenylacetic acid. The synthesis involves:

-

Fischer Esterification of 2-nitrophenylacetic acid to yield Ethyl 2-(2-nitrophenyl)acetate.

-

Catalytic Hydrogenation of the nitro group to afford Ethyl 2-(2-aminophenyl)acetate.

-

Salt Formation to produce the final product, Ethyl 2-(2-aminophenyl)acetate hydrochloride.

Each step will be discussed in detail, emphasizing the rationale behind the chosen reagents and reaction conditions, potential challenges, and methods for characterization and purification.

Overall Synthetic Workflow

The synthesis of Ethyl 2-(2-aminophenyl)acetate hydrochloride is a sequential process that involves esterification, reduction, and salt formation. The following diagram illustrates the overall workflow.

Caption: Overall workflow for the synthesis of Ethyl 2-(2-aminophenyl)acetate hydrochloride.

Part 1: Fischer Esterification of 2-Nitrophenylacetic Acid

The first step in this synthesis is the conversion of the carboxylic acid group of 2-nitrophenylacetic acid into its corresponding ethyl ester. The Fischer esterification is a classic and reliable method for this transformation.[1][2][3][4]

Chemical Principle

Fischer esterification is an acid-catalyzed nucleophilic acyl substitution reaction.[2] In this process, the carboxylic acid is treated with an excess of alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The acid protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester. The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol is used, and/or the water generated is removed.[1][2]

Experimental Protocol

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-nitrophenylacetic acid (1.0 eq).

-

Reagent Addition: Add a significant excess of absolute ethanol (e.g., 10-20 eq), which serves as both the reactant and the solvent.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain it for several hours (typically 4-8 hours), monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Ethyl 2-(2-nitrophenyl)acetate. The product can be further purified by column chromatography if necessary.

Quantitative Data

| Reagent/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |

| 2-Nitrophenylacetic Acid | 181.15 | 1.0 | - |

| Ethanol | 46.07 | 10-20 | - |

| Sulfuric Acid | 98.08 | 0.1-0.2 | - |

| Ethyl 2-(2-nitrophenyl)acetate | 209.19 | - | 85-95 |

Part 2: Catalytic Hydrogenation of Ethyl 2-(2-nitrophenyl)acetate

The second and most critical step is the selective reduction of the aromatic nitro group to a primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient and clean method for this transformation.[5][6]

Chemical Principle

Catalytic hydrogenation involves the addition of molecular hydrogen (H₂) across the nitro group in the presence of a metal catalyst.[6] Palladium on carbon is a heterogeneous catalyst where finely divided palladium is supported on activated carbon, providing a large surface area for the reaction. The reaction mechanism involves the adsorption of the nitro compound and molecular hydrogen onto the palladium surface. The H-H bond is cleaved, and the hydrogen atoms are added stepwise to the nitro group, which is reduced first to a nitroso group, then to a hydroxylamine, and finally to the amine.[6] This method is favored for its high selectivity, as it typically does not affect other reducible functional groups like the ester under these conditions.

Caption: Reduction of Ethyl 2-(2-nitrophenyl)acetate to Ethyl 2-(2-aminophenyl)acetate.

Experimental Protocol

-

Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus or a flask equipped for balloon hydrogenation), dissolve Ethyl 2-(2-nitrophenyl)acetate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).

-

Hydrogenation: Seal the vessel and purge it with nitrogen or argon to remove air. Then, introduce hydrogen gas (H₂) to the desired pressure (typically 1-4 atm or a balloon filled with H₂).

-

Reaction: Stir the reaction mixture vigorously at room temperature until the theoretical amount of hydrogen is consumed or until TLC analysis indicates the complete disappearance of the starting material.

-

Work-up: Carefully vent the excess hydrogen and purge the vessel with nitrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude Ethyl 2-(2-aminophenyl)acetate as an oil or solid. This product is often of sufficient purity for the next step without further purification.

Quantitative Data

| Reagent/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |

| Ethyl 2-(2-nitrophenyl)acetate | 209.19 | 1.0 | - |

| 10% Palladium on Carbon | - | 0.05-0.10 | - |

| Hydrogen (H₂) | 2.02 | Excess | - |

| Ethyl 2-(2-aminophenyl)acetate | 179.22 | - | 90-99 |

Part 3: Formation of Ethyl 2-(2-aminophenyl)acetate Hydrochloride

The final step is the conversion of the synthesized amine into its hydrochloride salt. This is a straightforward acid-base reaction.[7][8][9]

Chemical Principle

Amines are basic compounds due to the lone pair of electrons on the nitrogen atom. They readily react with strong acids like hydrochloric acid (HCl) to form ammonium salts.[8][9] In this case, the amino group of Ethyl 2-(2-aminophenyl)acetate is protonated by HCl to form the corresponding ammonium chloride salt. The salt is typically a crystalline solid that is more stable and easier to handle than the free amine.[8]

Experimental Protocol

-

Dissolution: Dissolve the crude Ethyl 2-(2-aminophenyl)acetate (1.0 eq) in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

-

Acidification: While stirring, add a solution of hydrochloric acid in a suitable solvent (e.g., 2 M HCl in diethyl ether or gaseous HCl) dropwise until the precipitation of the salt is complete. The pH of the solution should become acidic.

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution as a solid. Collect the solid by vacuum filtration.

-

Washing and Drying: Wash the collected solid with a small amount of the cold anhydrous solvent to remove any impurities. Dry the product under vacuum to obtain the final Ethyl 2-(2-aminophenyl)acetate hydrochloride.

Quantitative Data

| Reagent/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |

| Ethyl 2-(2-aminophenyl)acetate | 179.22 | 1.0 | - |

| Hydrochloric Acid (HCl) | 36.46 | ~1.1 | - |

| Ethyl 2-(2-aminophenyl)acetate hydrochloride | 215.68 | - | >95 |

Characterization

The identity and purity of the final product, as well as the intermediates, should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the compounds at each step.

-

Infrared (IR) Spectroscopy: To monitor the disappearance of the nitro group and the appearance of the amine group.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

-

Melting Point: To assess the purity of the final crystalline hydrochloride salt.

Safety Considerations

-

2-Nitrophenylacetic acid and its ester derivative are irritants. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Concentrated sulfuric acid is highly corrosive. Handle with extreme care in a fume hood.

-

Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care and do not allow it to dry completely in the air.

-

Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly set up and purged of air before introducing hydrogen.

-

Hydrochloric acid is corrosive. Use in a well-ventilated area or a fume hood.

Conclusion

The synthesis of Ethyl 2-(2-aminophenyl)acetate hydrochloride presented in this guide is a robust and efficient method that utilizes well-established and reliable chemical transformations. By understanding the underlying principles of each step—Fischer esterification, catalytic hydrogenation, and salt formation—researchers can confidently and safely produce this valuable pharmaceutical intermediate. The provided protocols and quantitative data serve as a solid foundation for the successful execution of this synthesis in a laboratory setting.

References

-

Making Aniline HCl. (2023, November 17). YouTube. Retrieved from [Link]

-

Amine salts. Oxford Reference. Retrieved from [Link]

-

Amine and HCl - salt formation reaction. (2022, June 7). YouTube. Retrieved from [Link]

-

How to make a salt of a novel compound? (2012, July 25). ResearchGate. Retrieved from [Link]

- Method for salt preparation. (2010). Google Patents.

-

(2-Nitrophenyl)acetic acid. Wikipedia. Retrieved from [Link]

-

Fischer Esterification. Organic Chemistry Portal. Retrieved from [Link]

-

Fischer esterification reaction. BYJU'S. Retrieved from [Link]

-

The Fischer Esterification. University of Missouri-St. Louis. Retrieved from [Link]

- Synthesis method of 2-nitro-4-substituted phenylacetic acid. (2010). Google Patents.

-

Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. Retrieved from [Link]

-

Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Athabasca University. Retrieved from [Link]

-

Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011, November 25). Master Organic Chemistry. Retrieved from [Link]

-

synthesis of 2-nitrophenyl esters of organic acids and carboxylic polymers. (1989). ResearchGate. Retrieved from [Link]

-

Interesting Results of Catalytic Hydrogenation of 3-(2-Nitrophenyl)isoxazoles and 3-(Nitrophenyl)-4,5-dihydroisoxazoles. ResearchGate. Retrieved from [Link]

- Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol. (2016). Google Patents.

-

Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. (2018, May 18). Journal of Chemical Technology and Metallurgy. Retrieved from [Link]

-

Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Indian Journal of Chemistry. Retrieved from [Link]

-

Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C Catalysts. (2021, January 28). MDPI. Retrieved from [Link]

-

Pd and Pt nanoparticles as selective hydrogenation catalysts. (2015, January 1). Pure. Retrieved from [Link]

-

Ethyl 2-(2-aminophenyl)acetate. PubChem. Retrieved from [Link]

- AN IMPROVED PROCESS FOR THE PREPARATION OF 2-(2-AMINOTHIAZOL-4-YL)-N-[4-(2-[[(2R)-2-HY-. DROXY-2- PHENYLETHYL] AMINO] -ETHYL)PHENYL]ACETAMIDE. (2015, October 15). Google Patents.

-

Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. MDPI. Retrieved from [Link]

-

Exclusive catalytic hydrogenation of nitrobenzene toward p-aminophenol over atomically precise Au36(SR)24 clusters. (2024, September 10). Chemical Science. Retrieved from [Link]

-

The selective catalytic hydrogenation of 2-(4-nitrophenyl)-4(5)-nitroimidazole. PubMed. Retrieved from [Link]

-

Process Intensification for the Continuous Flow Hydrogenation of Ethyl Nicotinate. ResearchGate. Retrieved from [Link]

-

Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate. PMC. Retrieved from [Link]

Sources

- 1. Fischer Esterification [organic-chemistry.org]

- 2. byjus.com [byjus.com]

- 3. community.wvu.edu [community.wvu.edu]

- 4. athabascau.ca [athabascau.ca]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. oxfordreference.com [oxfordreference.com]

- 9. m.youtube.com [m.youtube.com]

A Comprehensive Guide to the Spectroscopic Characterization of Ethyl 2-(2-aminophenyl)acetate Hydrochloride